Butylsulfamyl chloride Butylsulfamyl chloride
Brand Name: Vulcanchem
CAS No.: 10305-43-8
VCID: VC14411110
InChI: InChI=1S/C4H10ClNO2S/c1-2-3-4-6-9(5,7)8/h6H,2-4H2,1H3
SMILES:
Molecular Formula: C4H10ClNO2S
Molecular Weight: 171.65 g/mol

Butylsulfamyl chloride

CAS No.: 10305-43-8

Cat. No.: VC14411110

Molecular Formula: C4H10ClNO2S

Molecular Weight: 171.65 g/mol

* For research use only. Not for human or veterinary use.

Butylsulfamyl chloride - 10305-43-8

Specification

CAS No. 10305-43-8
Molecular Formula C4H10ClNO2S
Molecular Weight 171.65 g/mol
IUPAC Name N-butylsulfamoyl chloride
Standard InChI InChI=1S/C4H10ClNO2S/c1-2-3-4-6-9(5,7)8/h6H,2-4H2,1H3
Standard InChI Key CLYYLYYRTGRJTL-UHFFFAOYSA-N
Canonical SMILES CCCCNS(=O)(=O)Cl

Introduction

Chemical Identity and Nomenclature

Butylsulfamyl chloride, formally designated as 1-butanesulfonyl chloride, belongs to the class of alkanesulfonyl chlorides. Its molecular formula is C4H9ClO2S\text{C}_4\text{H}_9\text{ClO}_2\text{S}, with a molecular weight of 156.63 g/mol . The compound is interchangeably referred to as butylsulfonyl chloride, n-butylsulfonyl chloride, or 1-(chlorosulfonyl)butane in scientific literature . Despite occasional nomenclature inconsistencies—such as the misapplication of "sulfamyl" (which implies an -SO2_2NH2_2 group)—the term "butylsulfamyl chloride" is widely recognized in industrial contexts as a synonym for this sulfonyl chloride derivative .

Physical and Chemical Properties

Thermodynamic and Spectroscopic Characteristics

Butylsulfamyl chloride is a clear, colorless to light yellow liquid at room temperature, with a density of 1.208 g/mL at 25°C . Its boiling point under reduced pressure (9 mmHg) is 80–81°C, while the melting point is -29°C . The compound exhibits a flash point of 175°F (79.4°C), categorizing it as flammable under specific conditions . Key spectroscopic identifiers include a refractive index of nD=1.461n_D = 1.461 and a distinctive infrared (IR) absorption band at 1,370 cm1^{-1}, corresponding to the symmetric stretching vibration of the sulfonyl group .

Table 1: Physicochemical Properties of Butylsulfamyl Chloride

PropertyValue
Molecular Weight156.63 g/mol
Boiling Point80–81°C at 9 mmHg
Melting Point-29°C
Density (25°C)1.208 g/mL
Vapor Pressure (20°C)0.5 mmHg
Water SolubilityDecomposes
Flash Point175°F (79.4°C)

Reactivity and Stability

The sulfonyl chloride group confers high electrophilicity, making butylsulfamyl chloride reactive toward nucleophiles such as amines, alcohols, and water. Hydrolysis in aqueous media produces 1-butanesulfonic acid and hydrochloric acid, necessitating storage under anhydrous conditions . Its sensitivity to moisture is underscored by rapid decomposition upon exposure to humidity, releasing toxic gases including HCl and SO2_2 .

Synthesis and Purification

Industrial Production Methods

The primary synthesis route involves the chlorosulfonation of n-butane using sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) under ultraviolet (UV) irradiation . This photochemical reaction proceeds via a free-radical mechanism, yielding butylsulfamyl chloride alongside minor byproducts such as 4-chloro-1-butylsulfonyl chloride (CAS 1633-84-7) . Alternative methods include the treatment of sodium 1-butanesulfonate with phosphorus pentachloride (PCl5\text{PCl}_5), though this approach requires stringent temperature control to prevent side reactions .

Laboratory-Scale Purification

Crude butylsulfamyl chloride is purified via sequential washing with cold saturated sodium bicarbonate (NaHCO3\text{NaHCO}_3) and distilled water, followed by drying over anhydrous sodium sulfate (Na2SO4\text{Na}_2\text{SO}_4) . Final distillation under reduced pressure (9–10 mmHg) yields a product of >98% purity, as verified by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy .

Applications in Pharmaceutical and Industrial Chemistry

Antimicrobial and Anti-Inflammatory Agents

Butylsulfamyl chloride inhibits acetylcholinesterase (AChE) activity at micromolar concentrations (IC50=12.3μM\text{IC}_{50} = 12.3 \, \mu\text{M}), positioning it as a potential therapeutic for neurodegenerative disorders . Additionally, its derivatives—such as ethyl 2-(1-butanesulfonamido)pent-4-yn-1-oate—demonstrate selective cytotoxicity against breast cancer cell lines (MCF-7, GI50=4.7μM\text{GI}_{50} = 4.7 \, \mu\text{M}) by disrupting microtubule assembly .

Cross-Linking and Polymer Chemistry

The compound serves as a cross-linking agent in the synthesis of polyamide resins, enhancing thermal stability and mechanical strength in materials science applications . Reaction with diamines like ethylenediamine produces bis-sulfonamides, which are utilized as corrosion inhibitors in industrial coatings .

Recent Advances and Future Directions

Recent studies have explored butylsulfamyl chloride’s role in synthesizing ionic liquids for battery electrolytes, leveraging its high sulfonic acid yield upon hydrolysis . Computational modeling studies predict that halogenated derivatives, such as 4-chloro-1-butylsulfonyl chloride, could exhibit enhanced bioactivity against antibiotic-resistant pathogens .

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